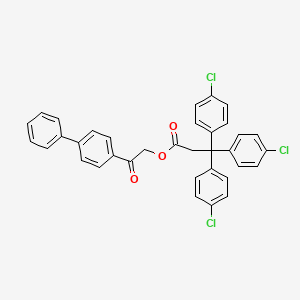
Prop-2-en-1-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a chloro-hydroxy-methoxyphenyl group, and a prop-2-en-1-yl ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-hydroxy-5-methoxybenzaldehyde, 2-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, and prop-2-en-1-ol. The key steps in the synthesis may involve:
Condensation Reaction: Combining the benzaldehyde derivative with the tetrahydroquinoline derivative under acidic or basic conditions to form the quinoline core.
Esterification: Reacting the carboxylic acid group with prop-2-en-1-ol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, H2 (hydrogen gas) with a catalyst
Substitution: Nucleophiles like NH3 (ammonia), RSH (thiols), under basic or acidic conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of amines or thioethers
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Prop-2-en-1-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Prop-2-en-1-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds such as:
Quinoline Derivatives: Compounds with a quinoline core structure, which may have similar biological activities.
Chloro-hydroxy-methoxyphenyl Compounds: Molecules containing the chloro-hydroxy-methoxyphenyl group, which may exhibit similar chemical reactivity.
Ester Derivatives: Compounds with ester linkages, which may have comparable stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
Eigenschaften
Molekularformel |
C21H22ClNO5 |
|---|---|
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
prop-2-enyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22ClNO5/c1-4-8-28-21(26)17-11(2)23-14-6-5-7-15(24)19(14)18(17)12-9-13(22)20(25)16(10-12)27-3/h4,9-10,18,23,25H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
WRWLWXWPUJIZLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)Cl)O)OC)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11695923.png)
![N'-[(E)-{3-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11695925.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11695928.png)
![2-[2-(4-propoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B11695935.png)
![2-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11695938.png)
![(4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11695941.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695947.png)
![2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(4-methylphenyl)methyl]-3-(4-nitrophenyl)propanamide](/img/structure/B11695957.png)
![(5E)-1-(4-Chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11695967.png)


![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11695977.png)
![N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methoxybenzohydrazide](/img/structure/B11695979.png)
![N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11695987.png)
